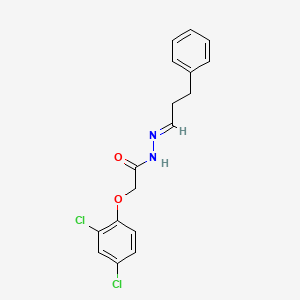
N'-(2,5-dimethoxybenzylidene)-1H-indole-3-carbohydrazide
Descripción general
Descripción
N-(2,5-dimethoxybenzylidene)-1H-indole-3-carbohydrazide, commonly known as DIBH, is a synthetic compound that belongs to the class of hydrazides. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of DIBH is not fully understood. However, studies have suggested that it may exert its biological activity through the inhibition of various enzymes, such as DNA topoisomerases and histone deacetylases. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
DIBH has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of various enzymes. In vivo studies have demonstrated that it can reduce tumor growth in animal models and exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBH has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, DIBH has some limitations. It is not water-soluble, which may limit its use in aqueous environments. It may also exhibit toxicity at high concentrations, which may affect its biological activity.
Direcciones Futuras
There are several future directions for the study of DIBH. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its potency and selectivity. In materials science, DIBH can be used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, DIBH can be further explored as a reagent for the detection of various metal ions. Additionally, the potential of DIBH as a therapeutic agent for other diseases, such as viral infections and neurological disorders, can be investigated.
Conclusion:
In conclusion, DIBH is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of DIBH in various fields.
Aplicaciones Científicas De Investigación
DIBH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DIBH has been investigated for its anticancer, antifungal, and antibacterial activities. In materials science, DIBH has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In analytical chemistry, DIBH has been employed as a reagent for the detection of various metal ions.
Propiedades
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-13-7-8-17(24-2)12(9-13)10-20-21-18(22)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJQWQIGOUIORY-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-indole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867624.png)
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867635.png)
![methyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867638.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867648.png)



![2-ethoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3867666.png)

![N'-(4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3867681.png)

